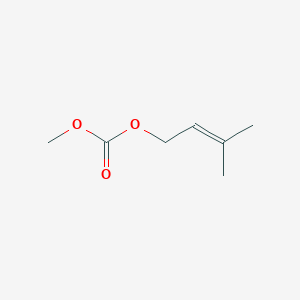
Methyl 3-methylbut-2-en-1-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methylbut-2-en-1-yl carbonate is an organic compound with the molecular formula C7H12O3 It is a carbonate ester derived from the reaction of methanol and 3-methylbut-2-en-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-methylbut-2-en-1-yl carbonate can be synthesized through the reaction of methanol with 3-methylbut-2-en-1-ol in the presence of a suitable catalyst. The reaction typically involves the use of a base such as sodium methoxide or potassium carbonate to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with immobilized catalysts can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize the production of the ester.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-methylbut-2-en-1-yl carbonate undergoes various chemical reactions, including:
Hydrogenation: The reduction of the double bond in the compound to form the corresponding saturated ester.
Hydrolysis: The reaction with water to produce methanol and 3-methylbut-2-en-1-ol.
Transesterification: The exchange of the ester group with another alcohol to form different carbonate esters.
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are commonly used under hydrogen gas at elevated pressures and temperatures.
Hydrolysis: Acidic or basic conditions can be employed, with acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) facilitating the reaction.
Transesterification: Catalysts such as sodium methoxide or titanium isopropoxide are used under reflux conditions.
Major Products Formed:
Hydrogenation: The major product is the saturated ester, methyl 3-methylbutyl carbonate.
Hydrolysis: The products are methanol and 3-methylbut-2-en-1-ol.
Transesterification: The products vary depending on the alcohol used, resulting in different carbonate esters.
Aplicaciones Científicas De Investigación
Methyl 3-methylbut-2-en-1-yl carbonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: It is utilized in the production of polymers and resins with specific properties.
Industrial Chemistry: The compound is employed as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-methylbut-2-en-1-yl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its ester functionality, which allows it to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Methyl 3-methylbut-2-en-1-yl carbonate can be compared with other similar compounds such as:
Ethyl 3-methylbut-2-en-1-yl carbonate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-methylbut-2-en-1-yl acetate: An ester with an acetate group instead of a carbonate group.
3-Methylbut-2-en-1-yl 3-methylbutanoate: An ester with a different alcohol and acid component.
Uniqueness: this compound is unique due to its specific ester functionality, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
88927-34-8 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 3-methylbut-2-enyl carbonate |
InChI |
InChI=1S/C7H12O3/c1-6(2)4-5-10-7(8)9-3/h4H,5H2,1-3H3 |
Clave InChI |
RMDAKUWBEVVNMB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
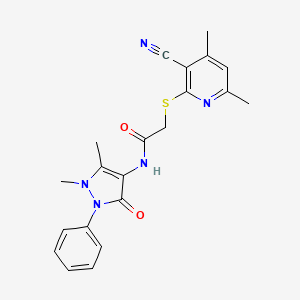
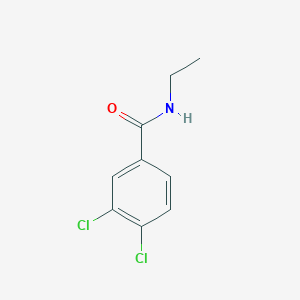
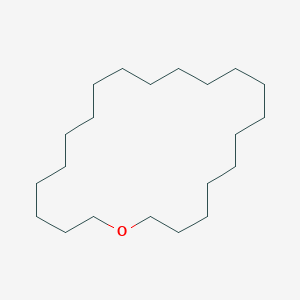
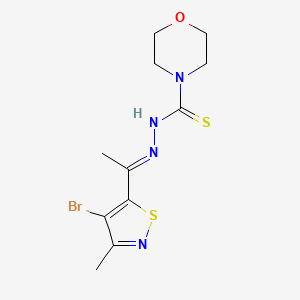
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
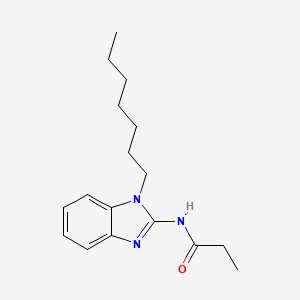
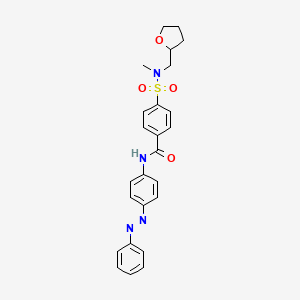
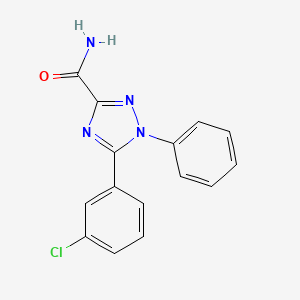
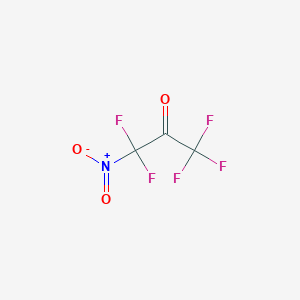
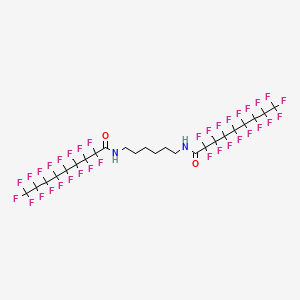
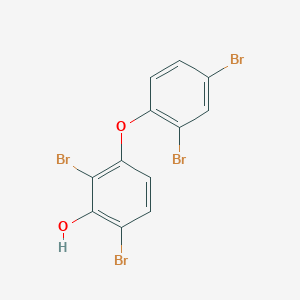
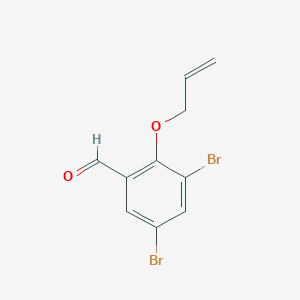
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
